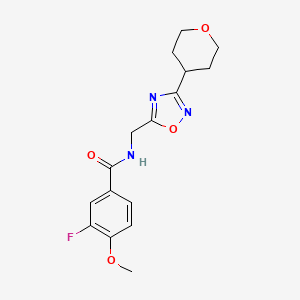

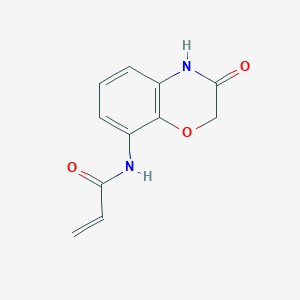

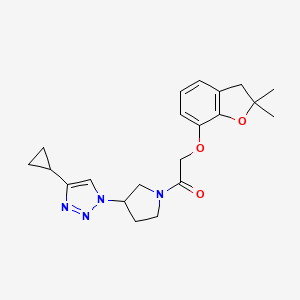

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide, also known as HMB or HMBL, is a chemical compound that has been extensively studied for its potential therapeutic applications. HMBL is a derivative of 4-methoxybenzamide and has been shown to have a range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Antimicrobial Activity and Enzyme Inhibition

- A study on Zanthoxylum ailanthoides isolated compounds, including benzamides, demonstrated inhibitory activity against superoxide generation and elastase release by neutrophils, suggesting potential anti-inflammatory and antimicrobial applications (Jih-Jung Chen et al., 2009).

- Synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring and 4-methoxybenzamides showed potent antibacterial and antifungal activities, indicating their potential in treating microbial diseases (N. Desai et al., 2013).

- Research on benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ revealed compounds with improved pharmaceutical properties, offering a basis for developing new antibacterial agents with specific mechanisms of action (D. Haydon et al., 2010).

Biosensors and Analytical Applications

- A novel biosensor based on FePt/CNTs nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of glutathione and piroxicam showcased the potential of benzamide derivatives in enhancing the sensitivity and specificity of biosensors (H. Karimi-Maleh et al., 2014).

Pharmaceutical Studies

- N-Phenylbenzamide derivatives were synthesized and assayed for anti-EV 71 activities in vitro, with certain compounds showing low micromolar activities against the EV 71 strains, suggesting their potential as lead compounds for anti-EV 71 drug development (Xingyue Ji et al., 2013).

- An investigation into N-Acylhydrazone derivatives as potent histone deacetylase 6/8 dual inhibitors based on trichostatin A structure identified compounds with significant potential for molecular therapies against cancer, demonstrating the versatility of benzamide derivatives in therapeutic development (D. A. Rodrigues et al., 2016).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-19(22,13-12-15-6-4-3-5-7-15)14-20-18(21)16-8-10-17(23-2)11-9-16/h3-11,22H,12-14H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZATWJHROCSENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2715217.png)

![1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2715226.png)

![Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2715228.png)

![1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B2715230.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2715232.png)